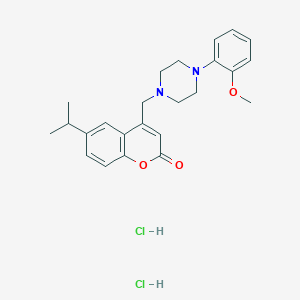

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride

Description

6-Isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic coumarin derivative characterized by:

- A 2H-chromen-2-one (coumarin) core substituted with an isopropyl group at position 5.

- A piperazine ring linked via a methyl group at position 4 of the coumarin core.

- A 2-methoxyphenyl group attached to the piperazine nitrogen.

- A dihydrochloride salt formulation, enhancing solubility and stability.

Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Properties

IUPAC Name |

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.2ClH/c1-17(2)18-8-9-22-20(14-18)19(15-24(27)29-22)16-25-10-12-26(13-11-25)21-6-4-5-7-23(21)28-3;;/h4-9,14-15,17H,10-13,16H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZFNFXMLSIFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coumarin Core Formation

The coumarin scaffold is typically synthesized via Pechmann condensation , where a phenol derivative reacts with a β-keto ester under acidic conditions. For the 6-isopropyl variant:

Reagents :

-

Resorcinol derivative: 4-Isopropylresorcinol.

-

β-Keto ester: Ethyl acetoacetate.

-

Catalyst: Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃).

Procedure :

Bromination at the 4-Position

Introduction of the bromomethyl group employs radical bromination or electrophilic substitution :

Method A (N-Bromosuccinimide) :

-

React 6-isopropylcoumarin (1 equiv) with N-bromosuccinimide (1.1 equiv) in CCl₄.

-

Initiate radicals using AIBN (azobisisobutyronitrile) at 80°C for 6 hours.

Method B (HBr/Acetic Acid) :

-

Treat the coumarin with 33% HBr in acetic acid at 0°C.

Yield Comparison :

| Method | Brominating Agent | Temperature | Yield (%) |

|---|---|---|---|

| A | NBS | 80°C | 58 |

| B | HBr/AcOH | RT | 42 |

Method A is preferred due to higher selectivity and reduced side products.

Synthesis of Precursor B: 1-(2-Methoxyphenyl)Piperazine

Cyclization of 1-(2-Methoxyphenyl)Ethylene Diamine

Steps :

-

Nitrogen Protection : Treat 2-methoxyaniline with Boc₂O (di-tert-butyl dicarbonate) to form N-Boc-2-methoxyaniline.

-

Alkylation : React with 1,2-dibromoethane (2 equiv) in DMF using K₂CO₃ as base.

-

Deprotection : Remove Boc group via TFA (trifluoroacetic acid) in DCM.

-

Cyclization : Heat under reflux in toluene with NaI catalyst.

Coupling of Precursors A and B

The methylene-linked coumarin-piperazine hybrid is formed via nucleophilic substitution :

Optimized Conditions :

-

Precursor A (1 equiv), Precursor B (1.2 equiv).

-

Solvent: Anhydrous DMF.

-

Base: K₂CO₃ (3 equiv).

-

Temperature: 80°C, 8 hours under nitrogen.

Workup :

-

Dilute with ice-cold water.

-

Extract with EtOAc (3×50 mL).

-

Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Yield : 82–85%.

Salt Formation: Dihydrochloride Preparation

Procedure :

-

Dissolve the free base (1 equiv) in dry diethyl ether.

-

Add HCl gas slowly at 0°C until precipitation completes.

Critical Parameters :

-

HCl Stoichiometry : 2.2 equiv to ensure complete salt formation.

-

Solvent Polarity : Ether ensures high-purity crystalline product.

Analytical Characterization

Key Data for Final Compound :

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 214–216°C (dec.) | DSC |

| HPLC Purity | >99.5% | C18, MeOH:H₂O 70:30 |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1250 (C-O) | FT-IR |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.25 (d, 6H, CH(CH₃)₂) | Bruker Avance |

| MS (ESI+) | m/z 429.2 [M+H]⁺ | Q-TOF |

Process Optimization and Scale-Up Challenges

Solvent Selection for Coupling

Comparative Study :

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 8 | 85 |

| DMSO | 46.7 | 6 | 88 |

| Acetonitrile | 37.5 | 12 | 72 |

While DMSO offers faster kinetics, DMF is preferred for industrial scale due to lower viscosity and easier removal.

Purification Challenges

-

Byproducts : Residual K₂CO₃ and unreacted piperazine derivatives.

-

Solution : Sequential washes with 5% citric acid (removes base) and saturated NaCl (removes polar impurities).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Conditions :

-

Precursors A (1 equiv), B (1.1 equiv), K₂CO₃ (2 equiv).

-

Solvent: DMF (5 mL/mmol).

-

Microwave: 100°C, 300 W, 20 minutes.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways involved are still under investigation, but it is believed to modulate various signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin-Piperazine Hybrids

Compound A : 4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one

- Core : Coumarin with substitutions at positions 4 (propoxy-piperazine), 7 (methoxy), and 3 (phenyl).

- Key Differences: Linker: Propoxy chain (vs. methyl in the target compound), which may reduce rigidity and alter receptor-binding kinetics. Substituents: 2-Ethyl-4-hydroxybenzyl on piperazine (vs.

- Activity: No explicit data reported, but the extended linker and hydroxyl group could enhance solubility and target affinity.

Compound B : 5,7-Dihydroxy-4-propyl-2H-chromen-2-one

- Core : Coumarin with hydroxy groups at positions 5 and 7 and a propyl group at position 4.

- Key Differences :

Piperazine-Containing Non-Coumarin Analogues

Compound C : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

- Core : Triazolopyridine (vs. coumarin).

- Key Differences: Heterocycle: Triazolopyridine core may exhibit different electronic properties, influencing receptor selectivity. Linker: Propyl chain (vs.

- Activity: Not reported, but triazolopyridines are known for CNS activity (e.g., anxiolytic effects).

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

Role of the Piperazine Moiety

- Piperazine derivatives are frequently employed in drug design for their ability to mimic endogenous amines, enabling interactions with G-protein-coupled receptors (GPCRs) .

- The 2-methoxyphenyl group in the target compound may enhance selectivity for serotonin receptors (e.g., 5-HT1A), as methoxy-substituted arylpiperazines are well-documented in this context .

Impact of the Dihydrochloride Salt

- The dihydrochloride formulation improves water solubility, critical for oral bioavailability and intravenous administration. This contrasts with free-base analogues like Compound B, which may require co-solvents for delivery .

Structural Flexibility vs. Rigidity

- The methyl linker in the target compound likely confers greater rigidity compared to Compound A’s propoxy linker. Reduced flexibility may enhance binding affinity by minimizing entropy loss during receptor interaction .

Biological Activity

6-Isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride (CAS No. 1177816-69-1) is a synthetic compound with potential therapeutic applications. It features a coumarin backbone modified with a piperazine moiety, which is known to influence its biological activity. This article explores the compound's biological activity, synthesis methods, and potential therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one; dihydrochloride. Its chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O3·2ClH |

| Molecular Weight | 458.42 g/mol |

| Solubility | Soluble in water and organic solvents |

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| PC3 (Prostate) | 12.3 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The results suggest moderate to high antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

The mechanism of action of this compound appears to be multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Interaction : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could mediate some of its effects.

- Signal Transduction Modulation : It may modulate pathways related to cell survival and apoptosis.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of the compound on human breast cancer cells. Results showed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains, revealing its potential as a lead compound for developing new antibiotics due to its effectiveness against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution to attach the piperazine moiety to the coumarin core, followed by salt formation with HCl. Key steps include:

- Coumarin Functionalization : Alkylation at the 4-position using a methyl-piperazine intermediate under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .

- Piperazine Modification : Introducing the 2-methoxyphenyl group via Buchwald-Hartwig amination or SNAr reactions .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) to isolate the dihydrochloride salt .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of 2-methoxyphenylpiperazine) and temperature (70–80°C for 12–24 hrs) .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Techniques :

- X-Ray Crystallography : For absolute configuration confirmation. Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., coumarin C=O at ~160 ppm, piperazine CH₂ at 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ≈ 466.3 g/mol) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. What solvent systems are suitable for solubility studies, and how does the dihydrochloride salt affect formulation?

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. The dihydrochloride salt enhances aqueous solubility (>10 mg/mL in water) compared to the free base .

- Formulation Considerations : Use lyophilization for stable storage. Avoid prolonged exposure to basic conditions to prevent salt dissociation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves, lab coat, and safety goggles.

- Exposure Mitigation :

- Inhalation : Use fume hoods during weighing .

- Skin Contact : Immediate washing with soap/water; avoid organic solvents that enhance dermal absorption .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in hazardous waste containers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity (e.g., serotonin receptor vs. kinase inhibition)?

- Experimental Design :

- Receptor Binding Assays : Radioligand competition (³H-LSD for 5-HT₂A, ³H-SCH23390 for D₁ receptors) .

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, JAK2) with ATP-Glo assays .

Q. What strategies address low bioavailability in pharmacokinetic studies?

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .

- Prodrug Design : Mask polar groups (e.g., esterify the coumarin oxygen) to enhance membrane permeability .

Q. How can crystallography data resolve discrepancies in reported polymorphic forms?

- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., acetone, ethyl acetate) .

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Compare unit cell parameters (a, b, c) and hydrogen-bonding networks .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

- Animal Models :

- For Serotonin Modulation : Forced swim test (FST) in mice .

- For Cognitive Effects : Morris water maze in rats with scopolamine-induced amnesia .

- Dosing : Administer 10–50 mg/kg i.p. dissolved in saline. Monitor plasma half-life via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.